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Beta-Amyloid (16-20)

Cat. No.: B1578767
M. Wt: 652.8
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Description

Significance of Beta-Amyloid (16-20) as a Model System in Amyloid Aggregation Studies

Beta-Amyloid (16-20) is widely used as a model system in amyloid aggregation studies because it encapsulates the core self-recognition and aggregation-prone properties of the full-length Aβ peptide. plos.orgmdpi.com This fragment is known to self-assemble and form amyloid fibrils on its own, making it an invaluable tool for investigating the fundamental molecular interactions that drive fibrillogenesis. wikipedia.orgmdpi.com Its small size makes it more amenable to detailed structural and mechanistic studies, including molecular dynamics simulations and experimental techniques, compared to the full-length Aβ peptide which is more complex and prone to rapid, uncontrolled aggregation. mdpi.compnas.org The Aβ(16-22) fragment, which includes the 16-20 sequence, is one of the most frequently studied peptides in simulations due to its tendency to aggregate more readily than the full-length peptide. mdpi.com

Role of the Central Hydrophobic Region (KLVFF) in Amyloid-β Aggregation and Fibrillogenesis

The KLVFF sequence, corresponding to residues 16-20 of amyloid-β, constitutes a central hydrophobic core that is crucial for the aggregation and fibril formation of the entire Aβ peptide. wikipedia.orgacs.orgpnas.org This region acts as a key recognition site for the self-assembly of Aβ monomers. acs.org The hydrophobic interactions between these residues, particularly the phenylalanine pair at positions 19 and 20, are a primary driving force for the initial association of Aβ molecules. pnas.org This self-association of the KLVFF motif leads to the formation of antiparallel β-sheet structures, which are the fundamental building blocks of amyloid fibrils. plos.org The stability of these fibrils is further supported by hydrophobic contacts and specific electrostatic interactions. pnas.org The central hydrophobic cluster of Aβ, specifically residues 17–21 (LVFFA), has been strongly implicated in amyloid fibril formation. pnas.org Studies have demonstrated that peptides containing the KLVFF sequence can bind to full-length Aβ and modulate its aggregation, highlighting the critical role of this motif. exonpublications.com

Historical Context of Academic Research on Aβ(16-20)

Academic research into the significance of specific Aβ fragments dates back to the early investigations into the composition of amyloid plaques. While the amyloid hypothesis was first proposed in 1991, subsequent research focused on identifying the key regions of the Aβ peptide responsible for its aggregation. nih.gov In 1996, researchers discovered that a pentapeptide ligand corresponding to Aβ(16-20) could arrest the formation of Aβ fibrils, providing early, direct evidence for the importance of this specific sequence. nih.gov This seminal work opened the door for numerous studies utilizing Aβ(16-20) and related fragments as tools to investigate the mechanisms of amyloidogenesis and to design inhibitors of Aβ aggregation. exonpublications.comnih.govresearchgate.net Over the years, a multitude of derivatives of the KLVFF sequence have been developed to enhance their inhibitory effects on Aβ aggregation. nih.govresearchgate.net

Conceptual Framework: Aβ(16-20) within the Mechanistic Understanding of the Amyloid Cascade Hypothesis

The amyloid cascade hypothesis posits that the deposition of Aβ in the brain is the primary event that initiates a cascade of pathological events leading to Alzheimer's disease. mdpi.comfrontiersin.orgnih.gov Within this framework, the Aβ(16-20) fragment is of central importance as it represents the molecular engine of Aβ aggregation. The hypothesis suggests that an imbalance between the production and clearance of Aβ leads to its accumulation and subsequent aggregation into soluble oligomers and insoluble fibrils. frontiersin.orgaginganddisease.org The self-assembly of the KLVFF region is a critical rate-limiting step in this process. biorxiv.org The formation of β-sheet structures, driven by the interactions within the KLVFF motif, is considered the initial conformational change that triggers the aggregation cascade. nih.gov Therefore, understanding the behavior of Aβ(16-20) provides fundamental insights into the very first steps of the pathological process described by the amyloid cascade hypothesis. wikipedia.orgnih.gov The toxicity of Aβ has been definitively linked to its aggregation, with the monomeric form showing little to no toxicity. nih.gov

Properties

Molecular Weight

652.8

sequence

KLVFF

Origin of Product

United States

Structural Characterization of Beta Amyloid 16 20 Aggregates

Primary and Secondary Structural Elements within Aβ(16-20) Aggregates

The primary structure of Aβ(16-20) is the five-amino-acid sequence KLVFF. remedypublications.com This short peptide is a key hydrophobic domain within the larger Aβ peptide and is crucial for initiating and stabilizing the aggregates. remedypublications.comresearchgate.net While monomeric Aβ peptides are often intrinsically unstructured or may adopt α-helical conformations in certain environments, the Aβ(16-20) region is predisposed to form β-sheet structures upon aggregation. nih.govwikipedia.org This conformational transition from a soluble state to a β-sheet-rich aggregate is a hallmark of amyloid formation. acs.org

The self-assembly of Aβ(16-20) is heavily driven by the formation of β-sheet structures. researchgate.net Spectroscopic methods like Fourier transform infrared (FTIR) spectroscopy confirm the presence of β-sheets in Aβ(16-20) aggregates, with characteristic peaks indicating this secondary structure. researchgate.net The formation of these β-sheets is a critical step, with the hydrophobic region around residues 17-20 (LVFF) being particularly important. researchgate.net Studies have shown that Aβ(16-20) can exhibit peaks corresponding to both monomers and aggregated β-sheets. researchgate.net The propensity to form these structures can be influenced by environmental factors. researchgate.net

While full-length Aβ fibrils typically exhibit a parallel in-register β-sheet structure, fragments like Aβ(16-22) have been shown to form antiparallel β-sheets. pnas.orgbiorxiv.org This difference highlights the complexity of amyloid assembly, where even short segments can dictate different structural arrangements. The orientation (parallel vs. antiparallel) of the β-strands within the sheet is a key structural characteristic. pnas.org

A defining feature of amyloid fibrils, including those formed by Aβ(16-20), is the cross-β structure. nih.govwikipedia.org In this arrangement, the individual β-strands run perpendicular to the main axis of the fibril, while the hydrogen bonds that stabilize the β-sheet are oriented parallel to it. nih.govcambridge.orgtandfonline.com This creates a highly stable, ladder-like architecture. tandfonline.com

X-ray diffraction studies of amyloid fibrils produce a characteristic "cross-β" pattern with two main reflections: one at approximately 4.7-4.8 Å, corresponding to the distance between adjacent β-strands, and another at about 10 Å, representing the spacing between the β-sheets. cambridge.orgtandfonline.com This structural motif is considered the spine of the amyloid fibril. nih.gov The Aβ(16-20) sequence is a key segment that contributes to the formation of this stable cross-β core in the full-length Aβ peptide. nih.gov

Beta-Sheet Conformation and Formation in Aβ(16-20) Assemblies.

Polymorphism of Aβ(16-20) Assemblies

Amyloid aggregates, including those of Aβ(16-20), are known to be polymorphic, meaning they can exist in multiple, distinct structural forms. nih.govnih.govpnas.org This structural diversity, or polymorphism, can manifest in different fibrillar architectures and the presence of various oligomeric intermediates. biorxiv.orgnih.gov Even fibrils formed from the same peptide can show variations in width, twist, and the number and arrangement of the underlying protofilaments. nih.gov

The ability of Aβ fragments to form different structures is a key aspect of amyloid polymorphism. For instance, studies on the Aβ(16-22) fragment have shown that environmental conditions, such as pH, can induce a range of morphologies, including lamellar sheets, helical tapes, and nanotubes, all driven by the underlying β-sheet formation. researchgate.net This variability arises from subtle differences in intermolecular interactions, such as electrostatic forces, which can direct the self-assembly process into distinct supramolecular structures. researchgate.net

This phenomenon, where the same peptide sequence can pack in different ways, is termed packing polymorphism. nih.gov Microcrystal structures of short Aβ segments have revealed various modes of self-association, leading to a wide variety of possible assemblies. nih.gov These different packing arrangements can result in fibrils with different physical and biological properties. plos.org

The aggregation of Aβ peptides is not an instantaneous process but proceeds through a series of intermediate states, including soluble oligomers and protofibrils, before forming mature fibrils. nih.govpnas.org These oligomeric intermediates are transient, polymorphic, and are considered by many to be the most cytotoxic species in Alzheimer's disease. nih.govfrontiersin.org

Oligomers of Aβ are conformationally diverse, ranging from disordered "random coil" structures to more organized β-sheet-containing assemblies. pnas.orgacs.org Some oligomers may possess an antiparallel β-sheet structure, which contrasts with the parallel β-sheets found in mature fibrils. pnas.org The Aβ(16-20) region is critical for the recognition and binding between Aβ molecules, even in these early oligomeric states. researchgate.net The conformational plasticity of these oligomers is significant, and they can be influenced by environmental factors, leading to a variety of sizes and shapes. frontiersin.org Cryo-electron tomography has been used to visualize these prefibrillar structures, revealing a continuum from small oligomers to curvilinear protofibrils. biorxiv.org

Fibrillar Architectures and Structural Variability of Aβ(16-20).

Molecular Features Governing Aβ(16-20) Structure and Stability

The structure and stability of Aβ(16-20) aggregates are governed by a combination of molecular interactions. The hydrophobic nature of the Leu-Val-Phe-Phe sequence is a primary driver of aggregation, as these residues seek to minimize contact with the aqueous environment. researchgate.nettandfonline.com

Key molecular interactions include:

Aromatic Stacking: The two consecutive phenylalanine (Phe) residues at positions 19 and 20 are crucial. Aromatic interactions (π-π stacking) between the phenyl rings of these residues on adjacent peptide molecules strongly influence and stabilize the self-assembly process. researchgate.net

Hydrogen Bonding: The formation of extensive hydrogen bond networks between the backbones of the peptide chains is the defining feature of the β-sheet and cross-β structures, providing significant stability to the aggregates. nih.govtandfonline.com

Hydrophobic Interactions: The hydrophobic side chains of leucine (B10760876) and valine, along with phenylalanine, contribute to the stability of the fibrillar core by packing together tightly, excluding water. plos.org

These molecular forces collectively dictate the specific conformation, polymorphism, and stability of the resulting Aβ(16-20) aggregates. researchgate.netplos.org

Data Tables

Table 1: Structural Characteristics of Aβ(16-20) and Related Fragments This table summarizes key structural features and observations for the Aβ(16-20) peptide fragment and its closely related sequences as discussed in the scientific literature.

Feature Description Relevant Findings Citations
Primary Structure Amino Acid Sequence KLVFF (Lys-Leu-Val-Phe-Phe) remedypublications.com
Core Aggregation Motif Key region for self-assembly The hydrophobic domain LVFF (residues 17-20) is critical for β-sheet formation. researchgate.net
Secondary Structure Predominant conformation in aggregates Forms β-sheet structures upon aggregation. researchgate.net
β-Sheet Arrangement Orientation of β-strands Can form both parallel and antiparallel β-sheets, depending on the specific fragment and conditions. Aβ(16-22) can form antiparallel sheets. pnas.orgbiorxiv.org
Fibril Architecture Supramolecular structure Exhibits a cross-β structure, where β-strands are perpendicular to the fibril axis. nih.govtandfonline.com

| X-ray Diffraction Spacing | Characteristic distances in cross-β | ~4.7-4.8 Å (inter-strand) and ~10 Å (inter-sheet). | cambridge.orgtandfonline.com |

Table 2: Polymorphism and Intermediates of Aβ(16-20) Assemblies This table outlines the diverse forms that Aβ(16-20) aggregates can adopt, from early-stage oligomers to various fibrillar structures.

Assembly Type Key Characteristics Structural Details Citations
Oligomers Soluble, transient, cytotoxic intermediates Conformationally diverse, can be disordered or contain β-sheets (often antiparallel). Aβ(16-20) is a key recognition site. pnas.orgfrontiersin.orgresearchgate.net
Protofibrils Curvilinear, on-pathway to fibrils Elongated, flexible structures rich in β-sheets. biorxiv.org
Fibrillar Polymorphs Structurally distinct mature fibrils Exhibit variations in width, twist, and protofilament arrangement. biorxiv.orgnih.gov
pH-Induced Polymorphs Morphologies dependent on environment Fragments like Aβ(16-22) can form nanotubes, helical tapes, or lamellar sheets depending on pH, driven by changes in electrostatic interactions. researchgate.net

| Packing Polymorphism | Different crystal packing of the same sequence | The same peptide segment can form distinct steric zipper structures with different packing arrangements. | nih.gov |

Compound Index

Residue-Specific Contributions to Beta-Sheet Formation within Aβ(16-20)

The formation of stable beta-sheet structures by the Aβ(16-20) fragment is a direct result of the chemical properties of its constituent amino acid residues. Each residue within the KLVFF sequence plays a distinct role in promoting the peptide's transition from a soluble monomer to an aggregated beta-sheet conformation. rsc.org This region is central to a parallel β-sheet structure and is found on the exterior surface of mature amyloid fibrils. portlandpress.com The aggregation process is facilitated by interactions within this hydrophobic core region. biorxiv.org

The specific contributions of each residue are detailed below:

Lysine (B10760008) (K) at position 16: This residue provides a positive charge at neutral pH. While the core of the fragment is hydrophobic, the charged nature of Lysine can be crucial for solubility and for specific electrostatic interactions that may influence the alignment of peptides during the initial phases of aggregation. mdpi.com In the context of the slightly longer Aβ(16-22) fragment, electrostatic attraction between Lys16 and a negatively charged residue at position 22 is a primary driver of aggregation. mdpi.com

Leucine (L) at position 17 and Valine (V) at position 18: These are aliphatic, hydrophobic amino acids. Their nonpolar side chains are critical for driving the aggregation process through hydrophobic interactions. mdpi.comacs.org In an aqueous environment, the hydrophobic side chains of L17 and V18 are shielded from water as the peptides assemble, a thermodynamically favorable process that stabilizes the aggregate core. These residues contribute significantly to the peptide's high propensity to adopt a beta-sheet conformation. portlandpress.com

Phenylalanine (F) at positions 19 and 20: The two adjacent phenylalanine residues form a powerful hydrophobic and aromatic core. The bulky phenyl rings contribute significantly to the stability of the beta-sheet structure through pi-stacking interactions between aromatic rings of adjacent peptides. This "FF" motif is a well-established feature in amyloidogenic sequences, promoting strong intermolecular association and providing a rigid, stable core to the fibril structure. portlandpress.com Cryo-electron microscopy studies have shown that the F20 residue can adopt at least two different orientations on the fibril surface, indicating some conformational flexibility even within the highly ordered aggregate. portlandpress.com

The collective properties of these residues create a sequence that is highly prone to self-assembly and beta-sheet formation, acting as a nucleation point for further amyloid fibril growth. portlandpress.com

Residue PositionAmino AcidKey PropertyContribution to Beta-Sheet Formation
16Lysine (K)Positively ChargedInfluences solubility and electrostatic interactions during initial aggregation.
17Leucine (L)HydrophobicDrives aggregation through hydrophobic interactions; promotes beta-sheet propensity.
18Valine (V)HydrophobicContributes to the hydrophobic core, stabilizing the aggregate structure.
19Phenylalanine (F)Aromatic, HydrophobicFacilitates strong intermolecular association via pi-stacking and hydrophobic interactions.
20Phenylalanine (F)Aromatic, HydrophobicForms a stable aromatic core with F19, crucial for nucleation and fibril stability.

Steric Zipper Motifs and Their Role in Aβ(16-20) Aggregation

The "steric zipper" is the fundamental, self-complementary structural motif that forms the spine of amyloid fibrils. pnas.orgnih.gov It consists of a pair of beta-sheets that are tightly mated, with the side chains from opposing sheets interdigitating in a dry, water-excluding interface. pnas.org This structure accounts for the characteristic stability and ordered nature of amyloid aggregates. The Aβ(16-20) fragment, and slightly longer segments like Aβ(16-21), are known to form these steric zipper structures. pnas.orgnih.gov

The formation of a steric zipper by Aβ(16-20) involves the following key features:

Paired Beta-Sheets: Individual KLVFF peptides align to form beta-strands. These strands then hydrogen-bond with each other to form a beta-sheet. Two such beta-sheets then pack against each other.

Interdigitation of Side Chains: The stability of the steric zipper comes from the precise packing of the amino acid side chains between the two sheets. The hydrophobic side chains of Leucine, Valine, and Phenylalanine from one sheet fit snugly against those of the opposing sheet, creating a strong, non-covalent bond and a water-free interface. pnas.org

Antiparallel Arrangement: Molecular dynamics simulations of the related Aβ(16-22) fragment suggest that the peptides arrange into antiparallel beta-sheets, forming beta-barrel-like structures. biorxiv.org In an antiparallel arrangement, the adjacent beta-strands run in opposite directions.

Symmetry and Classification: Steric zippers can be categorized into different symmetry classes based on the relative orientation of the strands and sheets. The steric zippers formed by Aβ(16-21) have been identified as belonging to symmetry class 7, characterized by an antiparallel organization of beta-sheets. pnas.org

The steric zipper motif represents the minimal, stable, and propagating unit of the amyloid fibril. Once a steric zipper nucleus is formed from Aβ(16-20) segments, it can template the addition of more peptides, leading to the elongation of the fibril. The high stability of this structure explains the irreversible nature of amyloid fibril formation.

Steric Zipper FeatureDescriptionRelevance to Aβ(16-20) Aggregation
Core Structure A pair of tightly mated beta-sheets with interdigitating side chains. pnas.orgForms the stable, propagating spine of the amyloid fibril. nih.gov
Interface Dry and hydrophobic, excluding water molecules. pnas.orgStabilized by the hydrophobic L17, V18, and F19/F20 residues.
Sheet Orientation Can be parallel or antiparallel.Studies on the related Aβ(16-22) fragment indicate an antiparallel arrangement. biorxiv.orgpnas.org
Symmetry Class Categorized based on strand and sheet packing.The Aβ(16-21) zipper is classified as Class 7. pnas.org

Kinetic and Mechanistic Investigations of Beta Amyloid 16 20 Aggregation

Nucleation-Dependent Polymerization Model Applied to Aβ(16-20) Aggregation

The aggregation of Aβ(16-20) is widely described by the nucleation-dependent polymerization model. jst.go.jpnih.gov This model delineates a process that begins with a slow lag phase, during which monomeric peptides associate to form unstable nuclei. This is followed by a rapid growth or elongation phase, where these nuclei act as templates for the addition of further monomers, leading to the formation of larger fibrillar structures. nih.govpnas.org

The kinetics of this process can be monitored using techniques such as Thioflavin T (ThT) fluorescence, which detects the formation of β-sheet-rich structures characteristic of amyloid fibrils. nih.govmdpi.com The sigmoidal curve of ThT fluorescence over time is a hallmark of nucleation-dependent polymerization, with the lag time being inversely related to the rate of nucleation. nih.govresearchgate.net

Primary Nucleation Mechanisms of Aβ(16-20) Self-Assembly

Primary nucleation is the initial and often rate-limiting step in which soluble Aβ(16-20) monomers overcome a significant energy barrier to form ordered, stable nuclei. acs.orgrsc.org This process involves a conformational change from a random coil to a β-sheet structure, allowing several monomers to self-assemble. jst.go.jpresearchgate.net It has been proposed that the formation of a β-hairpin structure, particularly around the putative turn region of Aβ, could be a critical event in initiating nucleation. nih.gov

This process can occur homogeneously in solution or heterogeneously on surfaces that can catalyze the reaction. researchgate.net The size of the critical nucleus for Aβ peptides, the smallest stable aggregate that can proceed to elongation, is estimated to be composed of a small number of monomers, potentially as few as a dimer or as many as a hexamer. pnas.orgresearchgate.net Studies on the related Aβ(16-22) peptide suggest the nucleus is composed of 6-7 peptide molecules. researchgate.net The hydrophobic collapse and aromatic interactions, particularly involving the F19 and F20 residues within the Aβ(16-20) sequence, are considered driving forces for this initial self-assembly. nih.gov

Secondary Nucleation Events and Fibril Elongation of Aβ(16-20)

Once primary nuclei are formed, fibril growth proceeds through two main processes: elongation and secondary nucleation. acs.orgresearchgate.net

Fibril Elongation is the process of monomer addition to the ends of existing fibrils. researchgate.netpnas.org This is a more rapid process than primary nucleation as the template for correct folding and binding is already present. nih.gov The rate of elongation is dependent on both the monomer concentration and the number of available fibril ends.

Secondary Nucleation occurs when new nuclei are formed on the surface of existing fibrils. acs.orgresearchgate.netpnas.org This process is a major contributor to the rapid increase in fibril mass during the growth phase, as it acts as an autocatalytic cycle, exponentially increasing the number of growing fibrils. rsc.orgpnas.orgbiorxiv.org For Aβ peptides, secondary nucleation is often the dominant pathway for generating new aggregates once the reaction has started. acs.orgpnas.org This surface-catalyzed nucleation is thought to be a primary source of toxic oligomeric species. biorxiv.orgbiorxiv.org The rate of secondary nucleation can be influenced by the structural features and surface properties of the parent fibril. pnas.orgpnas.org

Table 1: Key Processes in Nucleation-Dependent Polymerization of Aβ(16-20)

Process Description Key Characteristics
Primary Nucleation Monomers self-assemble into stable nuclei. acs.orgresearchgate.net Rate-limiting step; high energy barrier; can be homogeneous or heterogeneous. nih.govresearchgate.net
Elongation Monomers add to the ends of existing fibrils. researchgate.net Rapid process; dependent on monomer and fibril end concentration. nih.gov
Secondary Nucleation New nuclei form on the surface of existing fibrils. acs.orgresearchgate.net Autocatalytic process; major source of new aggregates and oligomers. pnas.orgbiorxiv.org

Role of Oligomeric and Protofibrillar Intermediates in Aβ(16-20) Aggregation Pathways

During the aggregation process, before the formation of mature, insoluble fibrils, various intermediate species are formed, including soluble oligomers and protofibrils. jst.go.jpresearchgate.netnih.gov There is a growing consensus that these smaller, soluble aggregates, rather than the mature fibrils, are the primary neurotoxic species in Alzheimer's disease. mdpi.comnih.govnih.gov

Biophysical Characterization of Soluble Aβ(16-20) Oligomers

Soluble Aβ oligomers are heterogeneous, transient, and exist in a range of sizes, from small low-molecular-weight (LMW) species like dimers and trimers to larger high-molecular-weight (HMW) aggregates. nih.govmdpi.com Their transient nature makes detailed structural characterization challenging. nih.gov

Biophysical techniques such as dynamic light scattering (DLS), size exclusion chromatography (SEC), and atomic force microscopy (AFM) are used to determine their size and morphology. nih.govbiorxiv.org Spectroscopic methods like circular dichroism (CD) and Fourier transform infrared (FTIR) spectroscopy reveal their secondary structure. nih.govusm.edu While mature fibrils are characterized by a parallel in-register β-sheet structure, some studies on soluble oligomers of full-length Aβ have suggested the presence of antiparallel β-sheets or a mix of parallel and antiparallel structures. nih.govacs.org These oligomers are dynamic structures that can either dissociate back into monomers or continue to grow into larger protofibrils and fibrils. rsc.org

Formation and Maturation of Aβ(16-20) Protofibrils

Protofibrils are considered to be immediate precursors to mature fibrils. researchgate.netnih.gov They are generally defined as soluble, elongated, and often curvilinear structures that are visible by electron microscopy or AFM. nih.govnih.gov They are typically larger than oligomers and share some structural features with fibrils, such as being rich in β-sheet content and binding to dyes like Thioflavin T. nih.gov

The maturation of protofibrils into fibrils involves their further growth in length and often a lateral association and annealing process, where several protofibrils come together to form the thicker, more stable mature fibril. researchgate.netdiva-portal.org This maturation process often corresponds with a decrease in solvent accessibility, as the peptide core becomes more protected. nih.gov The transition from soluble protofibrils to insoluble fibrils is a key step in plaque formation. nih.gov

Table 2: Characteristics of Aβ Aggregation Intermediates

Intermediate Species Typical Size Morphology Structural Features
Soluble Oligomers Dimers to >100 kDa (LMW & HMW) nih.govmdpi.com Spherical, disc-like nih.gov Heterogeneous; can contain antiparallel β-sheets; dynamic. rsc.orgnih.govacs.org
Protofibrils >100 kDa nih.gov Elongated, curvilinear, shorter and thinner than fibrils. nih.govnih.gov Rich in β-sheets; precursors to mature fibrils. researchgate.netnih.gov

Influence of Environmental Factors on Aβ(16-20) Aggregation Kinetics

The kinetics of Aβ(16-20) aggregation are highly sensitive to environmental conditions. Factors such as pH, temperature, ionic strength, and the presence of co-solvents or surfaces can significantly alter the rates of nucleation and elongation. nih.govpnas.orgbiorxiv.org

pH and Ionic Strength: Changes in pH can alter the charge state of the peptide's amino acid residues, affecting electrostatic interactions that are crucial for both repulsion (preventing aggregation) and attraction (promoting salt-bridge formation). nih.govpnas.org Similarly, salt concentration (ionic strength) can modulate these electrostatic forces and hydrophobic interactions, generally accelerating fibrillation at higher concentrations. nih.gov

Temperature: Temperature affects the thermodynamics and kinetics of the aggregation process. Higher temperatures can accelerate the formation of early oligomers and favor the accumulation of larger oligomeric species by overcoming energetic barriers for conformational changes. mdpi.comnih.gov

Agitation: Mechanical agitation can dramatically accelerate fibril formation by increasing the rate of fibril fragmentation. nih.gov This fragmentation creates more fibril ends, which act as seeds for further elongation, effectively amplifying the aggregation process.

Surfaces and Co-solutes: The presence of surfaces, such as lipid membranes or nanoparticles, can promote heterogeneous nucleation, significantly accelerating aggregation. nih.govacs.org Certain environmental pollutants have also been shown to enhance the aggregation of Aβ peptides. acs.org Temperature-sensitive polymers have been observed to accelerate fibrillation, likely by increasing the local concentration of the peptide. mdpi.com

These environmental influences highlight the complexity of Aβ aggregation, where the interplay of various factors dictates the pathway and kinetics of fibril formation. biorxiv.orgnih.gov

Effects of Solution Conditions (e.g., pH, Ionic Strength)

The aggregation kinetics of the Beta-Amyloid (16-20) peptide fragment, Ac-KLVFF-NH2, are profoundly influenced by the physicochemical properties of the solution environment, primarily pH and ionic strength. These factors modulate the electrostatic interactions between peptide molecules, which, in conjunction with hydrophobic forces, govern the self-assembly process.

Ionic strength, typically modulated by the concentration of salts like Sodium Chloride (NaCl) in the buffer, plays a crucial role in screening electrostatic interactions. mdpi.com In the case of Aβ(16-20), the presence of salt ions in the solution can shield the repulsive positive charges on the lysine (B10760008) residues of adjacent peptide molecules. This reduction in electrostatic repulsion lowers the energy barrier for association, allowing the hydrophobic core ("LVFF") to interact more readily and drive the formation of β-sheets. researchgate.net Research has demonstrated that increasing the ionic strength generally accelerates the aggregation kinetics for amyloid peptides. nih.govmdpi.combiorxiv.org For instance, in a concentrated phosphate-buffered saline (PBS) solution, which has a high ionic strength, the Aβ(16-20) peptide has been observed to form a hydrogel, a process driven by the screening of electrostatic charges that facilitates the aggregation of β-sheets into a fibrillar network. researchgate.net

The interplay between pH and ionic strength is complex. At a given pH, the effect of ionic strength can be more or less pronounced. For example, studies on Aβ40 have shown that the salt effect is stronger at higher pH values compared to more acidic or physiological pH. nih.gov While these specific findings are for the full-length peptide, the underlying principle—that electrostatic interactions are a key regulator of aggregation—is fundamental to the Aβ(16-20) fragment as well. nih.gov

Table 1: Influence of Solution Conditions on Aβ(16-20) Aggregation

Condition Parameter Effect on Aβ(16-20) Aggregation Mechanism
pH Decrease from physiological pH Generally slows aggregation rate Increases electrostatic repulsion between protonated lysine residues.
pH Approach to Isoelectric Point (pI) Generally accelerates aggregation rate Minimizes net molecular charge, reducing electrostatic repulsion. mdpi.com

| Ionic Strength | Increase (e.g., higher salt concentration) | Accelerates aggregation rate; can induce gelation. researchgate.net | Ions shield electrostatic charges on peptide termini, reducing repulsion and promoting hydrophobic interactions. mdpi.comresearchgate.net |

Impact of Agitation and Surface Interactions on Aβ(16-20) Assembly

The assembly of Beta-Amyloid (16-20) is significantly influenced by mechanical forces, such as agitation, and by the presence of various surfaces, particularly those with hydrophobic properties. These factors can dramatically accelerate aggregation by promoting nucleation and fibril growth.

The interaction with surfaces, known as heterogeneous nucleation, is another critical accelerator of Aβ aggregation. The Aβ(16-20) peptide is amphiphilic, possessing both a charged, hydrophilic lysine residue and a hydrophobic "LVFF" core. mdpi.comacs.org This structure causes the peptide to accumulate at hydrophilic-hydrophobic interfaces, such as the air-water interface or the surface of a cell membrane. mdpi.com This increase in local peptide concentration at the interface dramatically enhances the probability of intermolecular interactions, leading to accelerated nucleation and aggregation. mdpi.combiorxiv.org

The nature of the surface is paramount. Hydrophobic surfaces have been shown to be particularly effective at promoting amyloid assembly. biorxiv.org Studies using materials with different surface chemistries have found that hydrophobic surfaces significantly reduce the lag time of aggregation compared to hydrophilic ones. biorxiv.org The hydrophobic core of the Aβ peptide can interact favorably with a nonpolar surface, which may induce a conformational change in the peptide that makes it more prone to aggregation. aip.org This principle is highly relevant to biological environments, as the lipid bilayers of cell membranes provide an extensive hydrophobic surface that can catalyze amyloid formation. biorxiv.org The interaction with lipid membranes can promote the transition of the peptide's structure into a β-sheet conformation, a key step in fibril formation. mdpi.com

| Surface Interaction | Lipid Bilayers (e.g., cell membranes) | Catalyzes aggregation, even at low peptide concentrations. biorxiv.org | Provides a hydrophobic surface that increases local peptide concentration and promotes conformational changes to β-sheet structures. mdpi.combiorxiv.org |

Interactions of Beta Amyloid 16 20 with Biological and Mimetic Systems

Aβ(16-20) Interactions with Lipid Membranes and Model Systems

The interaction between Aβ peptides and lipid membranes is a critical event that can influence aggregation pathways and induce cellular toxicity. nih.govmdpi.com Neuronal cell membranes are considered biologically relevant environments for Aβ aggregation. nih.govnih.gov Studies using model membranes, such as vesicles and supported lipid bilayers, have shown that Aβ fragments containing the hydrophobic core, including Aβ(16-20) and the slightly longer Aβ(16-22), can extensively aggregate and disrupt the bilayer structure. nsf.gov The composition of the membrane, including the presence of anionic lipids, gangliosides, or cholesterol, significantly modulates these interactions. ox.ac.ukmdpi.comnih.govmdpi.commdpi.com For instance, the affinity of Aβ peptides for membranes is enhanced in the presence of gangliosides and negatively charged phosphatidylserine. mdpi.com Electrostatic interactions between positively charged residues in the peptide and negatively charged lipid headgroups are often the initial step, facilitating subsequent hydrophobic interactions. mdpi.comnih.gov

Membrane-Mediated Conformational Changes of Aβ(16-20)

Upon interacting with lipid membranes, Aβ peptides, including fragments like Aβ(16-20), undergo significant conformational transitions. mdpi.comnih.govpnas.org In aqueous solutions, Aβ peptides often exist in a random coil state. pnas.org However, in a membrane environment, they can adopt more structured conformations, such as α-helices or β-sheets. nih.govpnas.org The presence of lipid bilayers can induce a transition to a β-sheet structure, which is a hallmark of amyloid fibrils. mdpi.compnas.orgox.ac.uk This membrane-induced conformational change is considered a crucial step in the aggregation process. nih.govmdpi.com Molecular dynamics simulations and experimental studies have shown that the interaction with lipid headgroups can lead to a loss of the β-sheet content found in pre-formed fibrils, suggesting a dynamic and complex structural rearrangement upon membrane absorption. nih.gov In some cases, an initial change from a partial α-helical to a random coil conformation is observed before the formation of β-strands. mdpi.com

Mechanistic Insights into Membrane Perturbation by Aβ(16-20) Aggregates

The aggregation of Aβ(16-20) and related fragments on or within lipid membranes can lead to membrane damage through several proposed mechanisms. mdpi.comnih.gov These mechanisms are not mutually exclusive and may act in concert. mdpi.com

Pore/Ion Channel Formation : One major hypothesis suggests that Aβ oligomers insert into the membrane to form pore-like structures or ion channels. ox.ac.ukmdpi.comnih.govnih.gov These pores can disrupt ion homeostasis, leading to unregulated ion influx (e.g., calcium), which can trigger cell death pathways. mdpi.comnih.gov These channels are often cation-selective and can be blocked by zinc. nih.gov

Detergent-Like Mechanism : Another proposed mechanism involves the growth of amyloid fibrils on the membrane surface. mdpi.comnih.gov This process can physically disrupt the membrane by extracting lipid molecules, leading to membrane fragmentation. nih.gov This "detergent-like" effect results in a non-specific leakage of cellular contents. mdpi.comnih.gov

Studies have indicated that membrane disruption can be a two-step process, beginning with the formation of ion-selective pores by soluble oligomers, followed by non-specific membrane fragmentation during fibril elongation. nih.gov

Molecular Recognition and Binding Interfaces of Aβ(16-20)

The Aβ(16-20) sequence is not only critical for membrane interactions but also serves as a primary recognition site for both self-assembly and for interaction with external modulatory molecules. nih.govopen.ac.ukcapes.gov.br

Self-Recognition Motifs within Aβ(16-20) and Homologous Regions

The KLVFF sequence is a well-established self-recognition element that controls the aggregation of the full-length Aβ peptide. nih.govopen.ac.ukcapes.gov.brnih.gov This motif binds to the identical homologous sequence within another Aβ molecule, primarily through hydrophobic and electrostatic interactions, initiating the assembly into β-sheet-rich fibrils. open.ac.ukcapes.gov.br Molecular modeling and experimental data show that this region is crucial for the monomer-monomer interactions that lead to the formation of an antiparallel β-sheet structure, a critical nucleation step for fibril growth. plos.orgoup.com The Aβ(16-20) region can interact with homologous regions such as Aβ(17-21) to form these stable structures. capes.gov.brplos.org The aggregation-prone nature of this core domain is a key driver of the entire amyloidogenic process. rsc.orgnih.gov

Interactions of Aβ(16-20) with Peptidic and Non-Peptidic Aggregation Modulators

Given the critical role of the Aβ(16-20) motif in aggregation, it has become a primary target for the design of inhibitors. nih.govopen.ac.ukplos.orgnih.gov These modulators can be broadly categorized as peptidic and non-peptidic compounds.

Peptidic Modulators: These are often derivatives of the Aβ(16-20) sequence itself, designed to bind to the native peptide and disrupt its aggregation. nih.govopen.ac.ukportlandpress.com

KLVFF-based peptides : Short peptides containing the KLVFF sequence can bind to full-length Aβ and prevent its assembly into fibrils. open.ac.uk

D-amino acid peptides : Replacing the natural L-amino acids with their D-enantiomers in inhibitor peptides has been shown to unexpectedly increase their potency in inhibiting Aβ fibrillogenesis and reducing toxicity. capes.gov.brnih.govportlandpress.com These D-peptides exhibit a heterochiral stereoselectivity for Aβ. capes.gov.brnih.gov

N-methylated peptides : N-methylation of the peptide backbone, particularly within the 16-20 core domain, can block the intermolecular hydrogen bonding necessary for β-sheet formation, thereby preventing aggregation. open.ac.uk

β-sheet breakers : Peptides can be modified with residues like proline or α,α-disubstituted amino acids (ααAAs) to disrupt the formation of β-sheets. nih.gov Appending a β-strand breaker like Aib (α-aminoisobutyric acid) to a D-amino acid recognition sequence has also proven effective. portlandpress.comnih.gov

Non-Peptidic Modulators: A variety of small organic molecules have been identified that can interfere with Aβ aggregation by targeting the Aβ(16-20) region.

Polyphenols : Compounds like quercetin (B1663063) are thought to inhibit Aβ aggregation through hydrophobic interactions with aromatic residues and by inserting into Aβ aggregates. plos.org

Fullerene derivatives : Carbon-based nanomaterials, such as fullerene derivatives, can bind to the Aβ(16-20) motif via strong hydrophobic and aromatic-stacking interactions, inhibiting aggregation at an early stage. mdpi.com

Other small molecules : A range of compounds, including those based on indanone-carbamate, have been shown in simulation studies to interact with the central hydrophobic core of Aβ fragments and destabilize β-sheet structures through hydrophobic interactions. nih.govacs.org Molecules like Congo red and curcumin, which share a chemical scaffold of two aromatic groups separated by a linker, are also known inhibitors. nih.gov

The following table summarizes representative modulators targeting the Aβ(16-20) region.

Modulator Class Specific Example Proposed Mechanism of Action Reference(s)
Peptidic KLVFF and its analoguesCompetitively binds to the homologous Aβ(16-20) region in full-length Aβ. open.ac.uk
D-amino acid peptides (e.g., d-KLVFFA)Binds to L-Aβ with higher potency than the L-peptide counterpart, preventing β-sheet formation. capes.gov.brnih.govportlandpress.com
N-methylated peptidesBlocks intermolecular hydrogen bonding required for β-sheet propagation. open.ac.uk
β-sheet breakers (e.g., LPFFD)Introduces conformational kinks that disrupt β-sheet formation and can disassemble pre-formed fibrils. nih.gov
Non-Peptidic Polyphenols (e.g., Quercetin)Interacts with aromatic residues via hydrophobic and stacking interactions; inserts into aggregates. plos.org
Fullerene derivativesBinds to the KLVFF motif through strong hydrophobic and aromatic-stacking interactions. mdpi.com
Indanone-carbamate moleculesInteracts with the central hydrophobic core (Aβ16-22) to destabilize β-sheet conformers. nih.govacs.org
Congo Red, CurcuminBinds to Aβ, potentially interacting with specific subregions to inhibit aggregation. nih.gov

Computational and Biophysical Methodologies for Studying Beta Amyloid 16 20

Advanced Biophysical Techniques for Aβ(16-20) Aggregate Characterization

A variety of biophysical tools are employed to characterize the aggregation and structure of Aβ(16-20) from the molecular to the macroscopic level.

Spectroscopic techniques are fundamental in determining the secondary structure of Aβ(16-20) peptides as they self-assemble.

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is a powerful technique for identifying β-sheet structures in amyloid aggregates. The amide I region of the FTIR spectrum (1600-1700 cm⁻¹) is particularly sensitive to the protein's backbone conformation. For Aβ(16-20), FTIR has been used to detect the presence of β-sheets in both concentrated solutions and dried films. researchgate.net Deconvolution of the amide I band can quantify the percentage of β-sheet content, with studies showing a characteristic peak around 1618 cm⁻¹ corresponding to β-sheet formation in Aβ(16-20) aggregates. researchgate.net

Solid-State Nuclear Magnetic Resonance (ssNMR) : ssNMR provides atomic-level structural information on insoluble aggregates like amyloid fibrils. For the Aβ(16-22) fragment, which includes the Aβ(16-20) sequence, ssNMR has been instrumental in demonstrating a well-ordered β-strand conformation extending from Leu17 to Ala21. researchgate.net Importantly, ssNMR techniques such as multiple-quantum (MQ) NMR and rotational echo double-resonance (REDOR) have determined that fibrils formed by the Aβ(16-22) fragment adopt an antiparallel β-sheet organization. researchgate.netpnas.org This level of detail is crucial for understanding the precise molecular architecture of the amyloid core.

Spectroscopic Method Key Findings for Aβ(16-20) and Related Fragments References
Circular Dichroism (CD)Monitors conformational transitions to β-sheet structures during aggregation. researchgate.netreading.ac.uk
Fourier Transform Infrared (FTIR)Confirms and quantifies β-sheet formation, with a characteristic peak around 1618 cm⁻¹. researchgate.net
Solid-State NMR (ssNMR)Reveals an antiparallel β-sheet organization and ordered β-strand conformation for the Aβ(16-22) fragment. researchgate.netpnas.org

Microscopy techniques are essential for visualizing the morphology and hierarchical assembly of Aβ(16-20) aggregates.

Atomic Force Microscopy (AFM) : AFM is used to image the surface topography of amyloid structures at the nanoscale. It has been employed to observe the morphology of fibrils formed by various Aβ peptides, revealing structural properties like fibril twist and width. nih.gov For Aβ and its fragments, AFM can visualize the growth of fibrils, including processes like seeded fibril formation and branching. nih.govbiorxiv.org

Transmission Electron Microscopy (TEM) : TEM is a cornerstone technique for visualizing amyloid fibril morphology. For Aβ(16-22), TEM has confirmed the formation of highly ordered fibrils. researchgate.net Negative stain TEM images show that amyloid fibrils formed by Aβ peptides can appear as single filaments or bundles with varying diameters and twist periodicities. pnas.orgresearchgate.net These studies highlight the polymorphic nature of amyloid fibrils, where different morphologies can coexist within the same sample. nih.govumassmed.edu

Cryo-Electron Microscopy (Cryo-EM) : Cryo-EM allows for the high-resolution structural determination of biological macromolecules in a near-native, hydrated state. For Aβ fibrils, cryo-EM has been used to reconstruct 3D structures, revealing the global architecture, protofilament substructure, and the location of the cross-β core. umassmed.edunih.gov While providing less detail than X-ray crystallography or ssNMR, cryo-EM is powerful for classifying different fibril morphologies and understanding their polymorphic spectrum. nih.govnih.gov Studies on Aβ(1-40) have used cryo-EM to analyze the structural diversity of fibrils formed under identical conditions. umassmed.edu

Microscopy Technique Application to Aβ(16-20) Aggregate Characterization References
Atomic Force Microscopy (AFM)Visualizes surface topography, fibril growth, and branching. nih.govbiorxiv.org
Transmission Electron Microscopy (TEM)Confirms fibrillar morphology and reveals polymorphic structures (twists, bundles). researchgate.netpnas.orgresearchgate.netumassmed.edu
Cryo-Electron Microscopy (Cryo-EM)Provides 3D reconstructions of fibril architecture and protofilament arrangement. researchgate.netnih.govumassmed.edunih.gov

Fluorescence assays are widely used for the quantitative analysis of amyloid aggregation kinetics.

Thioflavin T (ThT) Fluorescence : The Thioflavin T (ThT) assay is a "gold standard" for detecting and quantifying amyloid fibrils. tandfonline.com ThT is a dye that exhibits a significant increase in fluorescence quantum yield and a characteristic blue shift in its emission spectrum upon binding to the cross-β-sheet structure of amyloid fibrils. tandfonline.commdpi.com This assay is used to monitor the kinetics of Aβ(16-20) aggregation in real-time, allowing for the characterization of lag times and growth rates. scispace.comacs.orgtorvergata.it The fluorescence intensity is generally proportional to the amount of fibrillar aggregates formed. tandfonline.com However, it is important to note that the presence of certain exogenous compounds can interfere with the assay, and ThT itself can, under some conditions, influence the aggregation pathway it is intended to monitor. scispace.comacs.org

Microscopic Imaging Techniques (e.g., Atomic Force Microscopy, Transmission Electron Microscopy, Cryo-Electron Microscopy).

In Silico Approaches for Aβ(16-20) Research

Computational methods, or in silico approaches, are powerful tools for investigating the molecular mechanisms of Aβ(16-20) aggregation and its interactions with other molecules at an atomic level of detail.

Molecular dynamics (MD) simulations provide a virtual microscope to observe the motion and interactions of atoms and molecules over time.

Aggregation and Self-Assembly : MD simulations have been extensively used to study the self-assembly of Aβ fragments, including Aβ(16-22), which encompasses the 16-20 region. nih.gov These simulations can model the initial stages of aggregation, showing how peptides move from a disordered state in solution to form ordered oligomers and protofibrils. For instance, simulations of Aβ(16-22) hexamers have shown the formation of antiparallel, β-barrel-like structures, which are considered to be cytotoxic species. nih.gov The central hydrophobic core, KLVFF (16-20), is recognized as a highly aggregation-prone region, and MD simulations have confirmed it is a source of strong intermolecular forces driving oligomerization. tandfonline.com

Conformational Dynamics : MD simulations are also used to explore the conformational landscape of Aβ(16-20) peptides. A conformational transition from a helical or random coil state to a β-sheet structure is considered a critical step in Aβ aggregation. nih.govpnas.org Simulations can track these transitions, providing insights into the intermediate structures that may be involved. pnas.org Replica exchange molecular dynamics, an enhanced sampling technique, has been used to investigate the conformational ensemble of Aβ(16-22) on different surfaces, showing how the environment can influence peptide structure. mdpi.com

MD Simulation Focus Key Insights for Aβ(16-20) References
Aggregation ProcessReveals the formation of antiparallel β-barrel structures from Aβ(16-22) monomers. nih.gov
Intermolecular ForcesConfirms the KLVFF (16-20) region as a key hydrophobic core driving self-assembly. tandfonline.com
Conformational ChangesModels the transition from random coil/helix to β-sheet, a critical step in fibrillogenesis. nih.govpnas.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex.

Inhibitor Binding : Docking studies are frequently used to screen for and design inhibitors of Aβ aggregation. These studies predict how small molecules or other peptides might bind to the Aβ(16-20) fragment and disrupt its self-assembly. For example, studies have investigated how inhibitors bind to the hydrophobic residues Phe-19 and Phe-20 within the core KLVFFA fragment to destabilize β-sheet formation. nih.govfrontiersin.org

Interaction Analysis : By predicting the binding pose and energy, molecular docking helps to identify the key amino acid residues involved in the interaction. This information is crucial for understanding the mechanism of action of potential therapeutic agents. nih.govfrontiersin.org Docking can be used to virtually screen large libraries of compounds to identify potential hits for further experimental validation. diva-portal.org While a powerful tool, the accuracy of docking in predicting binding affinities can be limited, and results are often best used for comparative analysis between different ligands. diva-portal.org

Computational Modeling of Aβ(16-20) Oligomer and Fibril Stability

The inherent instability and transient nature of early-stage oligomers of amyloid-beta (Aβ) peptides make their experimental characterization challenging. Computational modeling, particularly molecular dynamics (MD) simulations, has emerged as a powerful tool to investigate the conformational dynamics and stability of Aβ fragments at an atomic level. The Aβ(16-20) fragment, with the sequence Lys-Leu-Val-Phe-Phe (KLVFF), is of significant interest as it represents a core recognition motif crucial for the aggregation of the full-length Aβ peptide. mdpi.com

Computational studies have provided valuable insights into the structural arrangements and stabilizing forces that govern the formation of Aβ(16-20) oligomers and fibrils. These simulations can predict the relative stabilities of different polymorphic forms and identify key residue interactions.

Molecular Dynamics (MD) Simulations:

MD simulations are widely used to study the stability of Aβ(16-20) aggregates. These simulations model the interactions between atoms over time, providing a dynamic view of how peptides self-assemble. Both all-atom (AA) and coarse-grained (CG) models are employed. AA models provide detailed information but are computationally expensive, while CG models allow for the simulation of larger systems over longer timescales by simplifying the representation of the peptide. nih.govpnas.org

Studies on the closely related Aβ(16-22) fragment have shown that an antiparallel β-sheet orientation is the most stable conformation for oligomers. nih.gov High-temperature MD simulations have been used to test the stability of various possible amyloid forms, indicating that hydrophobic interactions are a major factor in the binding affinity and stability of the aggregates. nih.govacs.org For larger assemblies, simulations of Aβ(16-22) have suggested the formation of highly twisted fibrils. nih.gov The stability of these structures is maintained by a combination of hydrogen bonds forming the β-sheets and hydrophobic contacts, particularly involving the phenylalanine residues at positions 19 and 20. acs.org

Key Findings from Computational Studies:

Oligomer Conformation: Simulations consistently indicate that the antiparallel β-sheet is a highly stable and common structural motif for Aβ(16-20) and related fragments. nih.gov

Driving Forces for Aggregation: Hydrophobic interactions, primarily from the leucine (B10760876) and phenylalanine residues, are the main drivers for the self-assembly and stabilization of Aβ(16-20) oligomers. acs.orgacs.org

Fibril Structure: Models of larger assemblies suggest that Aβ(16-20) can form twisted, fibrillar structures. The degree of twist is influenced by the interactions between the aromatic side chains of the phenylalanine residues. nih.gov

Role of Specific Residues: The KLVFF sequence is considered a minimal sequence for the formation of Aβ aggregates, highlighting its critical role in initiating self-association. nih.gov

The following table summarizes different computational methodologies and their key findings regarding the stability of Aβ(16-20) and related fragments.

Computational MethodPeptide FragmentKey Findings on Stability
All-Atom Molecular Dynamics (MD)Aβ(16-22)Revealed the greater efficacy of LPFFD over KLVFF as a β-sheet breaker, attributable to higher binding affinity. nih.gov
Molecular Dynamics (MD)Aβ(13-26)Demonstrated that the α-helical propensity of residues 18-20 is the primary factor for the stability of the Aβ central helix. nih.gov
Molecular Dynamics (MD)Aβ(16-22)Indicated that an antiparallel β-sheet orientation is the most stable form. A 24-mer model suggested a highly twisted fibril. nih.gov
Replica Exchange Molecular DynamicsAβ(10-35)Identified a diversity of dimer conformations, highlighting the role of the hydrophobic LVFFA core in self-association. mdpi.com

Preparation Methodologies for Aβ(16-20) for In Vitro Biophysical Studies

The preparation of high-quality, monomeric Aβ(16-20) peptide is a critical prerequisite for reliable and reproducible in vitro biophysical studies of its aggregation and interaction with other molecules. The inherent tendency of this hydrophobic peptide to self-assemble necessitates carefully controlled procedures for its synthesis, purification, and solubilization. rsc.org

Solid-Phase Peptide Synthesis (SPPS):

The most common method for producing Aβ(16-20) is Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis (SPPS). This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. The use of pseudoproline dipeptides and specialized resins like ChemMatrix can help to overcome synthetic challenges associated with peptide aggregation on the resin. mdpi.comrsc.org

Purification:

Following synthesis and cleavage from the resin, the crude peptide product contains various impurities, including truncated sequences and byproducts from the synthesis and cleavage steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying Aβ(16-20). The peptide is typically dissolved in a strong solvent and loaded onto a C4 or C18 column. A gradient of increasing organic solvent (commonly acetonitrile) in water, both containing a small amount of trifluoroacetic acid (TFA), is used to elute the peptide. rsc.org The fractions containing the pure peptide are collected, and their identity and purity are confirmed by mass spectrometry.

Pre-treatment for Monomeric Solutions:

A crucial step before any biophysical experiment is to ensure the Aβ(16-20) peptide is in a monomeric, aggregate-free state. Pre-existing aggregates can act as seeds, leading to irreproducible aggregation kinetics. A common procedure involves treating the lyophilized peptide with a strong disaggregating agent, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). HFIP is known to disrupt β-sheet structures by destabilizing hydrophobic interactions. rsc.org After incubation in HFIP, the solvent is evaporated, and the resulting peptide film can be dissolved in a suitable buffer for the intended experiment. Another approach involves dissolving the peptide in dimethyl sulfoxide (B87167) (DMSO) before dilution into the aqueous buffer. mdpi.com

The general workflow for preparing Aβ(16-20) for biophysical studies is outlined in the table below.

StepProcedurePurpose
Synthesis Fmoc-based Solid-Phase Peptide Synthesis (SPPS)To chemically synthesize the KLVFF peptide sequence. mdpi.com
Cleavage & Deprotection Treatment with a cleavage cocktail (e.g., TFA-based)To remove the peptide from the solid support resin and remove side-chain protecting groups.
Purification Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)To separate the full-length target peptide from impurities. rsc.org
Characterization Mass Spectrometry (e.g., MALDI-TOF or ESI-MS)To confirm the molecular weight and purity of the synthesized peptide. rsc.org
Lyophilization Freeze-drying of the purified peptide fractionsTo obtain a stable, powdered form of the peptide for storage. rsc.org
Disaggregation/Solubilization Treatment with HFIP or DMSO, followed by evaporation and resuspension in aqueous bufferTo break down any pre-formed aggregates and obtain a monomeric peptide solution for experiments. rsc.orgmdpi.com

Q & A

Q. What experimental models are most appropriate for studying Beta-Amyloid (16-20) aggregation kinetics?

Methodological Answer: Use in vitro assays such as Thioflavin T fluorescence to monitor aggregation kinetics under controlled conditions (e.g., pH, ionic strength). For reproducibility, document buffer compositions, peptide concentrations, and temperature rigorously. Cross-validate findings with transmission electron microscopy (TEM) to confirm fibril morphology. Reference established protocols from pharmacokinetic studies, such as stable isotope labeling kinetic (SILK) techniques, to ensure temporal resolution .

Q. How can researchers ensure the purity and structural integrity of synthetic Beta-Amyloid (16-20) peptides?

Methodological Answer: Employ reversed-phase high-performance liquid chromatography (RP-HPLC) for purification, followed by mass spectrometry (MS) for molecular weight verification. Use circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., β-sheet propensity). Document all synthesis parameters (e.g., solvent gradients, column types) in supplementary materials to enable replication .

Q. What statistical methods are suitable for analyzing Beta-Amyloid (16-20) interaction data with lipid bilayers?

Methodological Answer: Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd). Use nonlinear regression models (e.g., Langmuir isotherm) for curve fitting. For reproducibility, include raw datasets and error margins in supplementary tables, adhering to journal guidelines for data presentation .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo neurotoxicity data for Beta-Amyloid (16-20) be resolved?

Methodological Answer: Conduct cross-validation using multiple assays:

  • In vitro: Measure cytotoxicity via lactate dehydrogenase (LDH) release in neuronal cell lines.
  • In vivo: Utilize transgenic animal models (e.g., C. elegans or mice expressing human Aβ) to assess behavioral and histopathological outcomes. Apply meta-analysis to reconcile differences, considering confounding variables like peptide aggregation states or model-specific metabolic clearance .

Q. What strategies mitigate experimental bias when studying Beta-Amyloid (16-20) interactions with metal ions (e.g., Cu²⁺, Zn²⁺)?

Methodological Answer:

  • Use chelators (e.g., EDTA) in control experiments to confirm metal-specific effects.
  • Employ blind data analysis by assigning sample codes to prevent observer bias.
  • Validate findings with orthogonal techniques (e.g., nuclear magnetic resonance [NMR] for structural changes, inductively coupled plasma mass spectrometry [ICP-MS] for metal quantification) .

Q. How should researchers design studies to investigate Beta-Amyloid (16-20)'s role in cross-seeding with other amyloidogenic peptides?

Methodological Answer:

  • Co-incubate Beta-Amyloid (16-20) with peptides like α-synuclein or Tau in aggregation assays.
  • Monitor cross-seeding efficiency via fluorescence-based kinetic curves and TEM.
  • Apply Förster resonance energy transfer (FRET) to probe intermolecular interactions. Address data contradictions by repeating experiments under varying stoichiometries and reporting confidence intervals .

Q. What computational approaches enhance the interpretation of Beta-Amyloid (16-20) molecular dynamics simulations?

Methodological Answer:

  • Use all-atom molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water).
  • Analyze free energy landscapes via umbrella sampling or metadynamics to identify aggregation-prone conformations.
  • Validate simulation outcomes with experimental circular dichroism or NMR chemical shifts. Publish simulation parameters (force fields, timesteps) in open-access repositories for transparency .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility in Beta-Amyloid (16-20) studies when using heterogeneous assay conditions?

Methodological Answer:

  • Adopt the FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing.
  • Include detailed protocols in supplementary materials (e.g., peptide storage conditions, agitation speeds during aggregation).
  • Use standardized data formats (e.g., .csv for kinetic curves) and reference commercial reagent lot numbers .

Q. What criteria should guide the selection of negative controls in Beta-Amyloid (16-20) toxicity assays?

Methodological Answer:

  • Use scrambled peptide sequences or reverse-sequence analogs as negative controls.
  • Validate controls via MS and CD to confirm structural dissimilarity.
  • Include solvent-only controls (e.g., dimethyl sulfoxide [DMSO]) to rule out vehicle effects. Document all control data in primary figures or supplementary tables .

Addressing Contradictions & Peer Review

Q. How should conflicting results about Beta-Amyloid (16-20)'s membrane disruption mechanisms be analyzed?

Methodological Answer:

  • Conduct a systematic review of methodologies (e.g., patch-clamp electrophysiology vs. dye-leakage assays).
  • Perform sensitivity analysis to identify critical variables (e.g., peptide-to-lipid ratios).
  • Use Bayesian statistics to quantify the probability of alternative hypotheses .

Q. What steps validate the biological relevance of Beta-Amyloid (16-20) findings in non-neuronal systems?

Methodological Answer:

  • Compare results across multiple cell types (e.g., HEK293, SH-SY5Y) or organoids.
  • Corrogate findings with clinical data (e.g., cerebrospinal fluid Aβ levels) using Pearson correlation coefficients.
  • Discuss limitations in extrapolating in vitro results to human pathophysiology in the manuscript’s discussion section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.